molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

2-Fluoro-3-methoxybenzaldehyde

Cat. No.: B032414
CAS No.: 103438-88-6
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. It was developed to prevent the buildup of beta-amyloid, a protein associated with the progression of Alzheimer’s disease. By inhibiting BACE1, lanabecestat aims to slow or stop the progression of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanabecestat is synthesized using a scalable Suzuki reaction process. This method involves the use of stable crystalline diethanolamine borate, which rapidly hydrolyzes under reaction conditions. The released diethanolamine plays a crucial role in the catalytic process and helps balance between unbound and bound palladium complexes .

Industrial Production Methods: The industrial production of lanabecestat involves the Suzuki coupling reaction, which is optimized for large-scale synthesis. The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Lanabecestat primarily undergoes substitution reactions due to its chemical structure. The presence of functional groups such as methoxy, methyl, and pyridinyl allows for various substitution reactions.

Common Reagents and Conditions:

    Reagents: Palladium catalysts, diethanolamine borate, and other coupling agents.

    Conditions: The reactions are typically carried out under controlled temperature and pressure to ensure optimal yield and purity.

Major Products: The major product of these reactions is lanabecestat itself, which is obtained in high purity through the optimized Suzuki coupling process .

Scientific Research Applications

Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It is a brain-permeable inhibitor of human BACE1, which reduces levels of amyloid-beta in the brain, cerebrospinal fluid, and plasma. This reduction is crucial in slowing the progression of Alzheimer’s disease .

Applications in Chemistry: Lanabecestat’s synthesis and reactions provide valuable insights into the development of other BACE1 inhibitors and similar compounds.

Applications in Biology and Medicine: Lanabecestat has been evaluated in clinical trials for its efficacy in treating early and mild Alzheimer’s disease. Although it showed promise in reducing amyloid-beta levels, it did not significantly slow cognitive or functional decline in patients .

Applications in Industry: The scalable synthesis of lanabecestat makes it a valuable compound for pharmaceutical research and development, particularly in the field of neurodegenerative diseases .

Mechanism of Action

Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Verubecestat
  • Atabecestat
  • Elenbecestat

Lanabecestat’s unique properties and extensive research make it a significant compound in the ongoing search for effective Alzheimer’s disease treatments.

Properties

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.2%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DEBAL-H in toluene.(12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIDAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DIBAL-H in toluene (12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIBAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
85%
Customer
Q & A

Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?

A1: this compound serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from this compound. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.